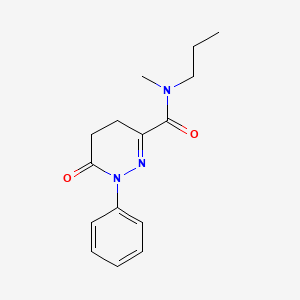
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole, also known as DMETOX, is a heterocyclic compound with a molecular formula of C10H13N3OS. It has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through multiple pathways. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to the disruption of cell wall integrity and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and subsequent cell death. This compound has also been found to inhibit the activity of enzymes involved in oxidative stress, leading to the reduction of reactive oxygen species levels and subsequent cell protection.
实验室实验的优点和局限性
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. Additionally, this compound has been found to have low toxicity in vivo. However, there are also limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which may limit its use in certain assays. Additionally, this compound has been found to have low stability in solution, which may affect its biological activity.
未来方向
There are several future directions for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole research. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, this compound could be further investigated for its potential use as a food preservative or as a pesticide.
合成方法
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole can be synthesized using a two-step reaction process. The first step involves the reaction of 2-aminothiazole with ethyl chloroacetate to form 2-ethoxycarbonyl-2,4-dimethylthiazole. The second step involves the reaction of 2-ethoxycarbonyl-2,4-dimethylthiazole with thiosemicarbazide to form this compound. The yield of this compound obtained from this method is approximately 60%.
科学研究应用
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been extensively studied for its biological activities. It has been found to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-4-14-9-12-11-8(13-9)7-5(2)10-6(3)15-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVHBKHTRCCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
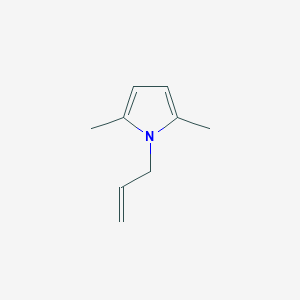
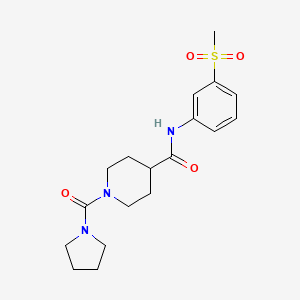
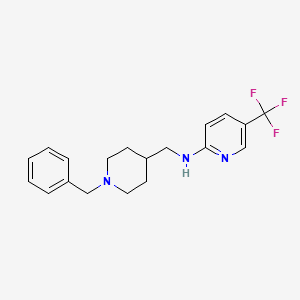
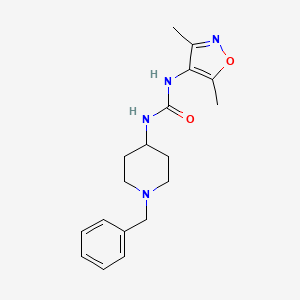
![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)

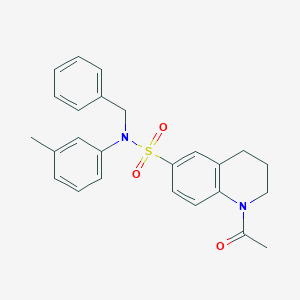
![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)
![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)
![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)
